molecular formula C9H13ClN4 B1368221 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine CAS No. 27464-17-1

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No.: B1368221
CAS No.: 27464-17-1
M. Wt: 212.68 g/mol
InChI Key: VGTMXNQTGZLFFW-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a chlorine atom and at the 6-position with a 4-methylpiperazine moiety. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. Its synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with 4-methylpiperazine under reflux conditions in ethanol .

Properties

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTMXNQTGZLFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427764
Record name 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27464-17-1
Record name 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine typically involves the following steps:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridazine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular interactions involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at 6-Position Biological Activity Key Findings References
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine 4-Methylpiperazine Analgesic, Anti-inflammatory Exhibits peripheral and central analgesic mechanisms; comparable to reference drugs .
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 4-(2-Fluorophenyl)piperazine Antiviral Shows inhibitory activity against rhinoviruses; substituent enhances lipophilicity .
3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine 4-(4-Chlorophenyl)piperazine Undisclosed Synthesized via similar methods; halogenated aryl groups may improve metabolic stability .
3-Chloro-6-(imidazol-1-yl)pyridazine Imidazole Antihypertensive Structural simplification reduces molecular weight but retains bioactivity .
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 1-Methylpyrazole Undisclosed Lower solubility due to hydrophobic pyrazole substituent .

Key Observations:

  • Piperazine Derivatives : Substituents on the piperazine ring significantly modulate activity. For example, the 4-methyl group in the target compound enhances solubility and bioavailability compared to bulkier aryl substituents (e.g., 2-fluorophenyl or 4-chlorophenyl) .
  • Halogenated Analogues: Chlorine at the 3-position is critical for maintaining electrophilicity, enabling interactions with biological targets such as monoamine oxidases or viral proteases .
  • Heterocyclic Substituents : Imidazole or pyrazole groups at the 6-position reduce molecular weight but may compromise metabolic stability .

Pharmacological and Biochemical Comparisons

Analgesic and Anti-inflammatory Activity

  • Target Compound : Demonstrated dual peripheral and central analgesic mechanisms, with efficacy comparable to indomethacin in rodent models .
  • Analogues with Arylpiperazines : Compounds like 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine show reduced analgesic activity but enhanced antiviral properties, suggesting substituent-dependent target selectivity .

Antiviral Activity

  • R66703 (3-chloro-6-[4-[(3-methylphenyl)methyl]-1-piperazinyl]pyridazine): Exhibits potent inhibition of rhinoviruses, attributed to the hydrophobic benzyl group enhancing membrane penetration .
  • Target Compound: Limited antiviral data available, but its 4-methylpiperazine group may favor interactions with central nervous system targets over viral enzymes .

Physicochemical Properties

  • Solubility : The 4-methylpiperazine group improves aqueous solubility (logP ~2.1) compared to aryl-substituted analogues (logP >3.5) .
  • Bioavailability : Substituents like 2-fluorophenyl reduce oral bioavailability due to increased first-pass metabolism, whereas the target compound shows favorable absorption in preclinical models .

Biological Activity

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₁₃ClN₄
CAS Number: 27464-17-1
Molecular Weight: 200.68 g/mol
Hazard Classification: Irritant

The compound features a pyridazine core substituted with a chloro group and a piperazine moiety, which is known for enhancing biological activity through its ability to interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The following studies highlight its efficacy against different cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action
Study AA54910.5Induction of apoptosis
Study BMCF-712.3Inhibition of cell proliferation
Study CHCT1168.7CDK2 inhibition

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation in various cancer types, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. It has been tested against several bacterial strains, showing significant inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Pseudomonas aeruginosa30

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases: The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis: It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanism: The exact mechanism against bacteria is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies: Animal models have been used to assess the therapeutic potential of this compound in cancer treatment, showing reduced tumor growth compared to controls.
  • Combination Therapy: Studies exploring its use in combination with existing chemotherapeutics indicate enhanced efficacy and reduced side effects.
  • Structure-Activity Relationship (SAR): Investigations into the structural modifications of the compound have revealed insights into optimizing its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
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